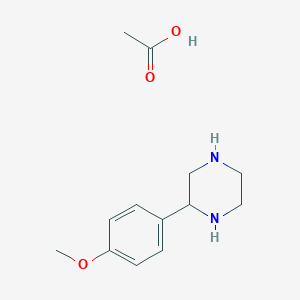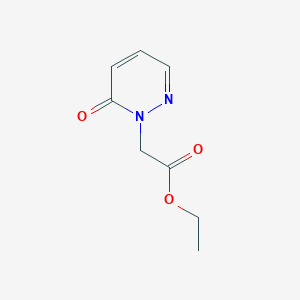
Acetato de (6-oxopiridazin-1(6H)-il)etilo
Descripción general
Descripción
Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (6-oxopyridazin-1(6H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (6-oxopyridazin-1(6H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
Acetato de (6-oxopiridazin-1(6H)-il)etilo: es fundamental en la síntesis de diversos compuestos heterocíclicos, particularmente 1H-Pirazolo[3,4-b]piridinas. Estos compuestos son significativos debido a su similitud estructural con bases púricas como la adenina y la guanina, que son componentes esenciales del ADN y el ARN . La versatilidad para sustituir en las posiciones N1, C3, C4, C5 y C6 permite la creación de una gama diversa de moléculas con potencial actividad biológica.
Aplicaciones Biomédicas
Las 1H-Pirazolo[3,4-b]piridinas sintetizadas a partir del this compound se han explorado para diversas aplicaciones biomédicas. Esto incluye el desarrollo de nuevos fármacos, donde las modificaciones en el andamiaje de pirazolopiridina pueden conducir a compuestos con potencial terapéutico .
Desarrollo de Carbonatos
Este compuesto sirve como una alternativa ecológica a los cloroformiatos en la síntesis de carbonatos simétricos y asimétricos. La reacción con alcoholes alifáticos o aromáticos en presencia de terc-butóxido de potasio produce carbonatos, que son valiosos como intermediarios en la síntesis orgánica .
Agentes de Transferencia de Acilo
En química orgánica, el This compound puede actuar como un agente de transferencia de acilo. Esta aplicación es crucial para introducir grupos acilo en otros compuestos, lo que puede alterar sus propiedades químicas y conducir al desarrollo de nuevos materiales o fármacos .
Alcoxilaciones
El compuesto se utiliza en reacciones de alcoxilacion, donde contribuye a la formación de grupos éster en moléculas orgánicas. Este proceso es importante para modificar la solubilidad y la reactividad de los compuestos, lo que es beneficioso en el diseño de fármacos y la ciencia de los materiales .
Síntesis de Piridazinas
El this compound es un material de partida clave para la síntesis de piridazinas, una clase de compuestos heterocíclicos que contienen nitrógeno. Las piridazinas tienen diversas aplicaciones, incluyendo como estructuras centrales en productos farmacéuticos y agroquímicos .
Mecanismo De Acción
Target of Action
Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a chemical compound that primarily targets aliphatic or aromatic alcohols . These alcohols play a crucial role in various biochemical reactions, serving as reactants in the synthesis of carbonates .
Mode of Action
The compound interacts with its targets (aliphatic or aromatic alcohols) in the presence of potassium tert-butoxide . This interaction results in the formation of carbonates . The compound serves as an efficient, stable, and ecofriendly alternative to chloroformates .
Biochemical Pathways
The compound affects the alkoxycarbonylation pathway . This pathway involves the conversion of alcohols into carbonates . The downstream effects of this pathway include the production of carbonates in good yields .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of carbonates from alcohols . This reaction results in the production of carbonates in good yields , indicating the compound’s efficiency in its action.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction involving the compound and alcohols occurs in the presence of potassium tert-butoxide in toluene at room temperature . This suggests that the compound’s action is influenced by the presence of certain substances (potassium tert-butoxide) and specific conditions (room temperature).
Análisis Bioquímico
Biochemical Properties
Ethyl (6-oxopyridazin-1(6H)-yl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of carbonates. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable and eco-friendly alternatives to chloroformates . The compound’s interaction with potassium tert-butoxide in the presence of aliphatic or aromatic alcohols leads to the efficient production of carbonates . These interactions highlight the compound’s potential as an acyl-transfer agent in biochemical processes.
Cellular Effects
The effects of Ethyl (6-oxopyridazin-1(6H)-yl)acetate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific enzymes and proteins can lead to changes in cellular activities, including the regulation of metabolic pathways and the alteration of gene expression patterns . These effects underscore the compound’s potential in therapeutic applications and biochemical research.
Molecular Mechanism
At the molecular level, Ethyl (6-oxopyridazin-1(6H)-yl)acetate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to interact with specific binding sites on enzymes and proteins, thereby modulating their activity . These interactions can result in the inhibition of certain enzymatic reactions or the activation of others, depending on the context of the biochemical environment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (6-oxopyridazin-1(6H)-yl)acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular activities . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, highlighting its potential for sustained biochemical applications.
Dosage Effects in Animal Models
The effects of Ethyl (6-oxopyridazin-1(6H)-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the compound’s therapeutic potential and safety profile in biochemical applications.
Metabolic Pathways
Ethyl (6-oxopyridazin-1(6H)-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in acyl-transfer reactions highlights its importance in metabolic processes, where it can influence the synthesis and degradation of key metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Ethyl (6-oxopyridazin-1(6H)-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications and therapeutic interventions.
Subcellular Localization
Ethyl (6-oxopyridazin-1(6H)-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
ethyl 2-(6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHWJVYWVLEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
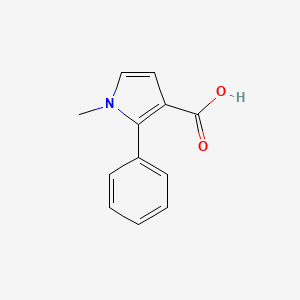
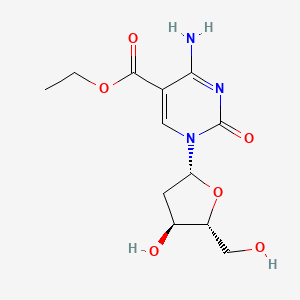



![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)
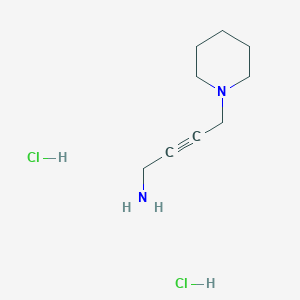
![[4-(Chlorodifluoromethoxy)phenyl]methanol](/img/structure/B1419811.png)
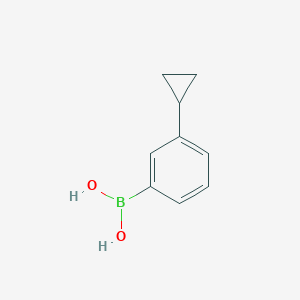
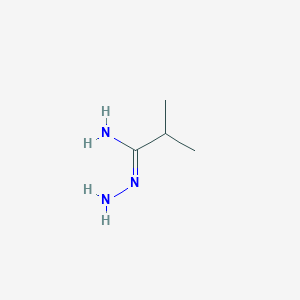
![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)

